molecular formula C12H18N2OS B11066478 Thiourea, N-[(2-ethoxyphenyl)methyl]-N'-ethyl-

Thiourea, N-[(2-ethoxyphenyl)methyl]-N'-ethyl-

Cat. No.: B11066478
M. Wt: 238.35 g/mol
InChI Key: OGJRQERAIKYREH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethoxybenzyl)-N’-ethylthiourea: is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. The compound features an ethoxybenzyl group and an ethyl group attached to the thiourea moiety, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethoxybenzyl)-N’-ethylthiourea typically involves the reaction of 2-ethoxybenzylamine with ethyl isothiocyanate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

2-ethoxybenzylamine+ethyl isothiocyanateN-(2-ethoxybenzyl)-N’-ethylthiourea\text{2-ethoxybenzylamine} + \text{ethyl isothiocyanate} \rightarrow \text{N-(2-ethoxybenzyl)-N'-ethylthiourea} 2-ethoxybenzylamine+ethyl isothiocyanate→N-(2-ethoxybenzyl)-N’-ethylthiourea

Industrial Production Methods: Industrial production of N-(2-ethoxybenzyl)-N’-ethylthiourea may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-ethoxybenzyl)-N’-ethylthiourea can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially leading to the formation of corresponding amines.

    Substitution: N-(2-ethoxybenzyl)-N’-ethylthiourea can participate in nucleophilic substitution reactions, where the thiourea moiety can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as halides or amines; reactions may require catalysts or specific solvents.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted thioureas.

Scientific Research Applications

Chemistry: N-(2-ethoxybenzyl)-N’-ethylthiourea is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound has potential applications in biological research, particularly in studying enzyme inhibition and protein interactions. Thioureas are known to interact with various biological targets, making them valuable tools in biochemical studies.

Medicine: N-(2-ethoxybenzyl)-N’-ethylthiourea may have therapeutic potential due to its structural similarity to other bioactive thioureas. It could be explored for its antimicrobial, antiviral, or anticancer properties.

Industry: In the industrial sector, N-(2-ethoxybenzyl)-N’-ethylthiourea can be used as an intermediate in the synthesis of dyes, polymers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-ethoxybenzyl)-N’-ethylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea moiety can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • N-(2-methoxybenzyl)-N’-ethylthiourea
  • N-(2-chlorobenzyl)-N’-ethylthiourea
  • N-(2-methylbenzyl)-N’-ethylthiourea

Comparison: N-(2-ethoxybenzyl)-N’-ethylthiourea is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and biological activity. Compared to its analogs, the ethoxy group may enhance its interaction with certain biological targets or improve its pharmacokinetic properties.

Properties

Molecular Formula

C12H18N2OS

Molecular Weight

238.35 g/mol

IUPAC Name

1-[(2-ethoxyphenyl)methyl]-3-ethylthiourea

InChI

InChI=1S/C12H18N2OS/c1-3-13-12(16)14-9-10-7-5-6-8-11(10)15-4-2/h5-8H,3-4,9H2,1-2H3,(H2,13,14,16)

InChI Key

OGJRQERAIKYREH-UHFFFAOYSA-N

Canonical SMILES

CCNC(=S)NCC1=CC=CC=C1OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.